molecular formula C17H16F3NO2S B2714491 N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(trifluoromethyl)benzamide CAS No. 2034537-57-8

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2714491
CAS RN: 2034537-57-8
M. Wt: 355.38
InChI Key: YHBJFGHSQHUKDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a small-molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various cancers and autoimmune diseases.

Scientific Research Applications

Heterocyclic Synthesis

Thiophenylhydrazonoacetates in Heterocyclic Synthesis : This study outlines the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield derivatives such as pyrazole, isoxazole, and pyrimidine. These findings contribute to the development of new heterocyclic compounds with potential pharmaceutical applications (Mohareb et al., 2004).

Synthetic Methodologies

Development of a New Variant of the Migita Reaction for Carbon−Sulfur Bond Formation : This research introduces a palladium-catalyzed carbon−sulfur bond formation technique, illustrating its application in synthesizing a former antiasthma drug candidate. The study emphasizes the utility of this reaction in constructing complex organic molecules, demonstrating an efficient synthesis pathway for compounds containing sulfur atoms (Norris & Leeman, 2008).

Crystal Structure Analysis

Crystal Structure of Benzamide Derivatives : A study on the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide revealed insights into its molecular conformation and stability. The findings provide a basis for understanding the structural properties of similar benzamide derivatives, which is crucial for designing drugs with improved efficacy and stability (Sharma et al., 2016).

Anticancer Potential

Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agents : This research focuses on synthesizing bis-pyrazolyl-thiazoles incorporating the thiophene moiety and evaluating their anti-tumor activities. The compounds exhibited promising activities against hepatocellular carcinoma (HepG2) cell lines, indicating their potential as anticancer agents (Gomha et al., 2016).

Antibacterial and Antifungal Activities

Green Approach for the Synthesis of Thiophenyl Pyrazoles and Isoxazoles : This study presents a sustainable synthesis method for thiophenyl pyrazoles and isoxazoles, highlighting their antibacterial and antifungal activities. The findings demonstrate the potential of these compounds in developing new antimicrobial agents, contributing to the field of medicinal chemistry (Sowmya et al., 2018).

properties

IUPAC Name

N-(4-thiophen-2-yloxan-4-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2S/c18-17(19,20)13-5-2-1-4-12(13)15(22)21-16(7-9-23-10-8-16)14-6-3-11-24-14/h1-6,11H,7-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBJFGHSQHUKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.